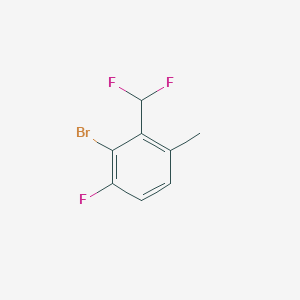![molecular formula C23H23N3O4 B2576450 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921557-18-8](/img/structure/B2576450.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is a complex organic compound that features a benzodioxin ring, a quinoline moiety, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide likely involves multiple steps, including the formation of the benzodioxin ring, the quinoline moiety, and their subsequent coupling. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Synthesis of Quinoline Moiety: This might be achieved through a Skraup synthesis or a Friedländer synthesis, which are common methods for constructing quinoline rings.
Coupling Reactions: The final coupling of the benzodioxin and quinoline derivatives could be facilitated by a nucleophilic substitution reaction, possibly using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzodioxin ring or the quinoline moiety using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a tool for studying enzyme interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the quinoline moiety.
2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide: Lacks the benzodioxin ring.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide is unique due to its combination of a benzodioxin ring and a quinoline moiety, which could confer unique biological activities and chemical properties.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(24-17-7-8-18-20(14-17)29-13-12-28-18)15-30-19-5-3-4-16-6-9-21(25-23(16)19)26-10-1-2-11-26/h3-9,14H,1-2,10-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDAHXEJLSCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]ethanol hydrochloride](/img/structure/B2576371.png)




![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2576382.png)
![4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2576384.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)
![N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide](/img/structure/B2576386.png)


